molecular formula C35H64O7 B065008 Goniothalamicinone CAS No. 170900-27-3

Goniothalamicinone

Cat. No.: B065008
CAS No.: 170900-27-3
M. Wt: 596.9 g/mol
InChI Key: DZWITTGSSIGAEW-VXPDQUSLSA-N
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Description

Goniothalamicinone is a bioactive secondary metabolite isolated from plants of the genus Goniothalamus, notably Goniothalamus tapioides. It belongs to a class of acetogenins and related polyketide derivatives, which are characterized by their complex stereochemistry and cytotoxic properties . This compound is part of a broader family of bioactive molecules derived from Goniothalamus species, many of which exhibit potent pharmacological properties.

Properties

CAS No.

170900-27-3

Molecular Formula

C35H64O7

Molecular Weight

596.9 g/mol

IUPAC Name

(3S,5R)-5-[(6R,9R)-6,9-dihydroxy-9-[(2R,5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]nonyl]-3-(2-oxopropyl)oxolan-2-one

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(37)18-15-14-16-19-30-26-28(25-27(2)36)35(40)41-30/h28-34,37-39H,3-26H2,1-2H3/t28-,29-,30-,31-,32-,33-,34-/m1/s1

InChI Key

DZWITTGSSIGAEW-VXPDQUSLSA-N

SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H](CCCCC[C@@H]2C[C@H](C(=O)O2)CC(=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O

Synonyms

goniothalamicinone
goniothalamicinone, (2,4-cis)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Bioactivity Comparison

The table below summarizes key compounds isolated from Goniothalamus tapioides, their cytotoxic activities, and target cell lines:

Compound Target Cell Line IC50 (µg/ml) Structural Class
Goniothalamicin86 (or Goniothalamicinone) A-549 $2.80 \times 10^{-1}$ Polyketide/Acetogenin derivative
(2,4-cis and trans)-Gonioneninone109 PACA-2 (Pancreatic) $4.5 \times 10^{-2}$ THF (tetrahydrofuran) ring-containing acetogenin
Gonionenine103 PACA-2 $4.5 \times 10^{-2}$ Lactone or furanolactone derivative
Pyranicin35 A-549 Not reported Pyran ring-based structure
Key Findings:

Potency Differences: Gonioneninone109 and Gonionenine103 exhibit significantly higher potency against PACA-2 pancreatic cancer cells (IC50 = $4.5 \times 10^{-2}$ µg/ml) compared to Goniothalamicin86’s activity against A-549 cells. This suggests structural features like THF rings or lactone moieties may enhance cytotoxicity in pancreatic models . Goniothalamicin86’s moderate activity against A-549 cells implies selectivity dependent on tumor type or structural specificity.

Structural Insights: THF Rings: Gonioneninone109’s THF rings are critical for its bioactivity, as similar structures in other acetogenins enhance membrane permeability and mitochondrial targeting . Lactone Groups: Gonionenine103’s lactone moiety may facilitate apoptosis via reactive oxygen species (ROS) generation, a mechanism observed in related compounds . Pyranicin35: The absence of reported IC50 values for Pyranicin35 against A-549 cells warrants further investigation, though pyran rings in analogous compounds often modulate solubility and binding affinity .

Mechanistic and Application Perspectives

  • Anticancer Mechanisms: THF-containing compounds like Gonioneninone109 inhibit NADH:ubiquinone oxidoreductase (Complex I) in mitochondrial electron transport chains, inducing apoptosis . Goniothalamicin86’s mechanism may differ due to its distinct structure.
  • Therapeutic Potential: Gonioneninone109 and Gonionenine103’s low IC50 values highlight their promise as lead compounds for pancreatic cancer therapy, while Goniothalamicin86 may be optimized for lung cancer applications.

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